molecular formula C12H4FeN6O14 B1611519 Ferrous picrate CAS No. 14866-25-2

Ferrous picrate

Cat. No. B1611519
CAS RN: 14866-25-2
M. Wt: 512.04 g/mol
InChI Key: UVGBHHDZLVBFAS-UHFFFAOYSA-L
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Patent
US04265639

Procedure details

According to one method aspect of the present invention, additives may be prepared by the steps of (i) combining EDTA and amine in a suitable solvent such as methanol; (ii) adding picric acid to a suitable solvent such as methanol to make a solution of picric acid; (iii) adding a source of +2 iron to the picric acid solution of step (ii) with stirring to obtain a green iron picrate solution; and (iv) adding portions of the solution of step (i) to the green iron picrate solution of step (iii) with agitation until the green color disappears and a clear yellow solution is obtained. The color change of step (iv) is rapid, taking place immediately upon sufficient addition of the solution of step (i).
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[C:21]1([C:35]([OH:36])=[C:31]([N+:32]([O-:34])=[O:33])[CH:30]=[C:26]([N+:27]([O-:29])=[O:28])[CH:25]=1)[N+:22]([O-:24])=[O:23].[Fe:37]>CO>[C:31]1([C:35]([O-:36])=[C:21]([N+:22]([O-:24])=[O:23])[CH:25]=[C:26]([N+:27]([O-:29])=[O:28])[CH:30]=1)[N+:32]([O-:34])=[O:33].[Fe+2:37].[C:31]1([C:35]([O-:36])=[C:21]([N+:22]([O-:24])=[O:23])[CH:25]=[C:26]([N+:27]([O-:29])=[O:28])[CH:30]=1)[N+:32]([O-:34])=[O:33] |f:4.5.6|

Inputs

Step One
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Four
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1O
Step Seven
Name
( iii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Fe]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-].[Fe+2].C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.